N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atoms can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. The molecular pathways involved include the inhibition of enzyme activity through coordination with metal ions, leading to the disruption of biological processes .
Comparison with Similar Compounds
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can be compared with other Schiff bases such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties.
Properties
Molecular Formula |
C21H16Cl2N2O2 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-18-13-7-8-15(19(18)23)14-24-25-20(26)21(27,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,27H,(H,25,26)/b24-14+ |
InChI Key |
MPWPMMNKVRTVER-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.